3-(benzyloxy)-2-methyl-4(1H)-pyridinone
Overview
Description
3-(benzyloxy)-2-methyl-4(1H)-pyridinone is an organic compound that belongs to the class of pyridinones It features a benzyloxy group attached to the third position of the pyridinone ring and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridin-4(1H)-one and benzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to promote the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-2-methyl-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The pyridinone ring can be reduced to form a dihydropyridinone derivative.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Dihydropyridinone derivatives.
Substitution: Various substituted pyridinone derivatives depending on the reagent used.
Scientific Research Applications
3-(benzyloxy)-2-methyl-4(1H)-pyridinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-2-methylpyridine: Lacks the ketone group, which may affect its reactivity and biological activity.
2-Methyl-4-pyridone: Lacks the benzyloxy group, which may reduce its ability to interact with certain targets.
4-Benzyloxy-2-methylpyridine: Similar structure but different substitution pattern, affecting its chemical properties.
Uniqueness
3-(benzyloxy)-2-methyl-4(1H)-pyridinone is unique due to the presence of both the benzyloxy and methyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-3-phenylmethoxy-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-10-13(12(15)7-8-14-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKGCSWOAILTET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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